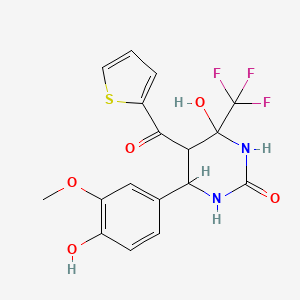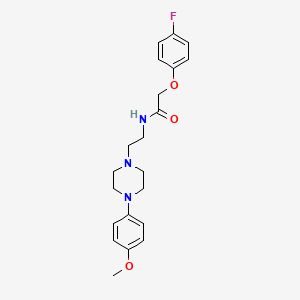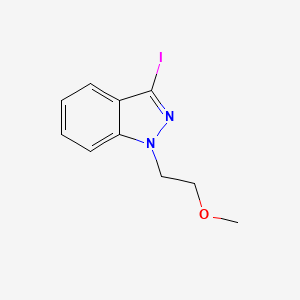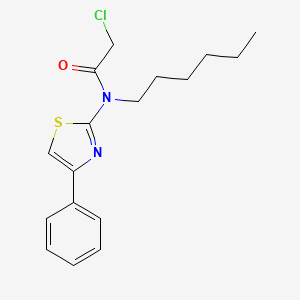![molecular formula C19H17ClFN3OS2 B2722357 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897481-75-3](/img/structure/B2722357.png)
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClFN3OS2 and its molecular weight is 421.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimycobacterial Activity: Fluorinated benzothiazolo imidazole compounds, derived from processes involving 4-fluoro-3-chloroanilline, have shown promising antimicrobial activity. The process includes treating with potassium thiocyanate to obtain 2-amino benzothiazole derivatives, further reacted with piperazine, among other substances, to achieve various derivatives. Some of these compounds exhibited notable anti-microbial activities (Sathe et al., 2011).
- Synthesis for Antibacterial and Antimycobacterial Agents: Derivatives synthesized from N-substituted piperazinyl quinolones, including reactions with piperazine, showed moderate activity against Gram-positive and lower activity against Gram-negative bacteria. Halogenated analogs with nitro substitution were highlighted for their antibacterial and antimycobacterial activity, emphasizing the potential for further exploration (Gurunani et al., 2022).
Molecular Synthesis and Structural Analysis
- Molecular Structure and Interaction: The molecular structure of related compounds, such as those incorporating p-chlorophenyl-thiazolethione, reveals significant insights into their molecular conformation and interaction. The analysis of N-alkoxy-substituted compounds has shown distinct configurations and intermolecular interactions, laying the groundwork for further medicinal applications (Hartung et al., 2003).
Potential Antipsychotic Properties
- Atypical Antipsychotic Agents: A series of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors were synthesized and evaluated. These compounds, bearing (p-fluorobenzoyl)piperidine and (o-methoxyphenyl)piperazine fragments among others, have been prepared and assessed for their atypical antipsychotic potential, demonstrating varied potency and selectivity based on the amine fragment connected to the cycloalkanone structure (Raviña et al., 1999).
Anticancer Research
- Cytotoxic Studies: The synthesis and characterization of compounds with potential cytotoxic effects against cancer cells highlight the versatility of derivatives in therapeutic applications. By employing click chemistry approaches, researchers synthesized molecules with the aim of elucidating new compounds for carrier protein interaction, with a focus on exploring their pharmacokinetic nature for biological applications (Govindhan et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS2/c20-13-4-6-14(7-5-13)26-12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)27-19/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZFDFLNGSGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride](/img/structure/B2722284.png)


![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)

![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)